molecular formula C16H13FN2O2S B6549329 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide CAS No. 1040638-22-9

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6549329
CAS No.: 1040638-22-9
M. Wt: 316.4 g/mol
InChI Key: YVBHIJBCHNXRHH-UHFFFAOYSA-N
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Description

N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 2-fluorophenyl group. The oxazole ring is linked via a methyl group to an acetamide moiety, which is further substituted with a thiophen-2-yl group (Figure 1).

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-14-6-2-1-5-13(14)15-8-11(19-21-15)10-18-16(20)9-12-4-3-7-22-12/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBHIJBCHNXRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Thiophene Moiety: The thiophene group is attached using cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazole-Based Analogs

Compounds sharing the 1,2-oxazole core but differing in substituents provide insights into structure-activity relationships (SAR):

  • N-Isobutyl-2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide (): Structural Differences: Replaces the 2-fluorophenyl group with a thiophen-2-yl at position 5 of the oxazole. The acetamide chain contains a methoxy linker and an isobutyl group instead of the thiophen-2-yl substitution. The isobutyl group could enhance lipophilicity compared to the aromatic thiophene in the target compound .
  • N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide (): Structural Differences: Features a 4-fluorophenyl substituent on the oxazole and a bulky cyclohexyl(methyl)aminopropyl group on the acetamide. Implications: The 4-fluorophenyl orientation may influence π-π stacking interactions differently than the 2-fluorophenyl isomer. The tertiary amine in the side chain could improve solubility or target specific enzymes (e.g., cytohesins) .
Table 1: Comparison of Oxazole-Based Analogs
Compound Name Oxazole Substituent Acetamide Substituent Key Features Reference
Target Compound 5-(2-Fluorophenyl) Thiophen-2-yl Fluorine at ortho position, thiophene -
N-Isobutyl-... () 5-(Thiophen-2-yl) Methoxy-isobutyl Increased lipophilicity
N-{3-[Cyclohexyl...} () 5-(4-Fluorophenyl) Cyclohexyl(methyl)aminopropyl Enhanced solubility, bulky side chain

Triazole and Thiadiazole Derivatives

Compounds with alternative heterocyclic cores highlight the importance of ring electronics:

  • 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():

    • Structural Differences : Replaces the oxazole with a 1,2,4-triazole ring and introduces a sulfanyl linker. The 4-ethyl group and 4-fluorophenyl acetamide substitution differ from the target compound.
    • Implications : The triazole’s hydrogen-bonding capacity and sulfanyl group may enhance kinase inhibition or metabolic stability compared to oxazole derivatives .
  • N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide ():

    • Structural Differences : Utilizes a thiadiazole core and benzothiazolone moiety.
    • Implications : The thiadiazole’s electron-deficient nature may improve interactions with ATP-binding pockets in kinases, as seen in CDK5/p25 inhibitors with IC50 values ~30–42 nM () .

Thiophene-Containing Compounds

Thiophene substitution is a common feature in bioactive acetamides:

  • N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide (): Structural Differences: Replaces the oxazole with a cyanothiophene ring. Crystallographic data (monoclinic P21/c) suggest planar geometry conducive to stacking interactions .

Key Research Findings

Fluorine Position Matters : Ortho-fluorine (2-fluorophenyl) in the target compound may confer steric and electronic advantages over para-substituted analogs (), influencing target selectivity .

Heterocycle Impact : Oxazole derivatives generally exhibit moderate lipophilicity, whereas triazole/thiadiazole analogs show enhanced kinase inhibition (e.g., CDK5/p25 IC50 = 30–42 nM) due to improved hydrogen bonding .

Thiophene Role : Thiophen-2-yl groups contribute to π-stacking and sulfur-mediated interactions, a feature shared across antiproliferative agents () .

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